![molecular formula C16H17NO2 B11955864 4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol CAS No. 75241-31-5](/img/structure/B11955864.png)
4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol is an organic compound with the molecular formula C16H17NO2. This compound is known for its unique structure, which includes a methoxy group and an imino group attached to a phenol ring. It has various applications in scientific research and industry due to its chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol typically involves the reaction of 2-methoxyphenol with 2,5-dimethylbenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a Schiff base formation, where the aldehyde group reacts with the amine group to form an imine linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common catalysts used in industrial synthesis include acids or bases that facilitate the Schiff base formation.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: The methoxy and phenol groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated or nitrated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol involves its interaction with specific molecular targets. The imine group can form hydrogen bonds with biological molecules, affecting their function. The phenol group can undergo redox reactions, contributing to its antioxidant properties. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(2,5-Dimethylphenyl)imino]methyl}-4-methoxyphenol
- 4-{[(2,4-Dimethylphenyl)imino]methyl}-2-methoxyphenol
- 2-{[(2,4-Dimethylphenyl)imino]methyl}-4-methoxyphenol
Uniqueness
4-{[(2,5-Dimethylphenyl)imino]methyl}-2-methoxyphenol is unique due to its specific substitution pattern on the phenol ring, which influences its chemical reactivity and biological activity. The presence of both methoxy and imino groups provides a versatile platform for various chemical modifications and applications .
Eigenschaften
CAS-Nummer |
75241-31-5 |
|---|---|
Molekularformel |
C16H17NO2 |
Molekulargewicht |
255.31 g/mol |
IUPAC-Name |
4-[(2,5-dimethylphenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C16H17NO2/c1-11-4-5-12(2)14(8-11)17-10-13-6-7-15(18)16(9-13)19-3/h4-10,18H,1-3H3 |
InChI-Schlüssel |
BZTDQYJCKYTHMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC(=C(C=C2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11955790.png)
![6-[1-(2-Hydroxyethylamino)ethylidene]cyclohexa-2,4-dien-1-one](/img/structure/B11955792.png)
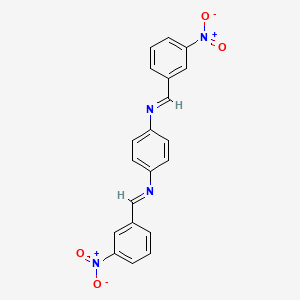

![5-Phenyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11955809.png)
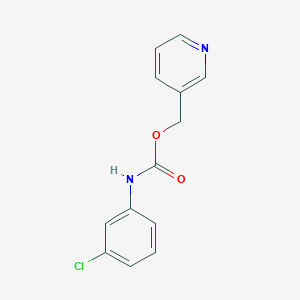
![2,3,4,5-Tetrachloro-6-[(3-chloro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11955820.png)
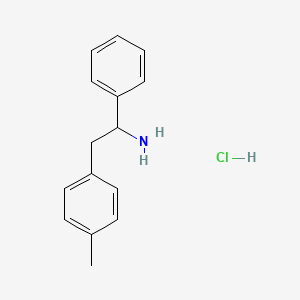
![7,7-Dibromo-2-methylbicyclo[4.1.0]heptane](/img/structure/B11955836.png)
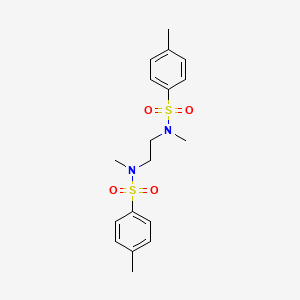
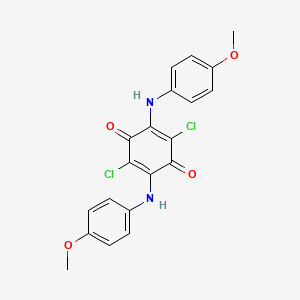


![(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B11955861.png)
